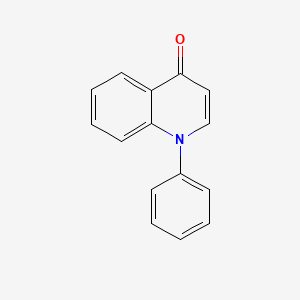
1-Phenylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylquinolin-4(1H)-one is an organic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a phenyl group attached at the first position and a keto group at the fourth position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylquinolin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzophenone with an appropriate reagent. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-phenylquinolin-4-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 1-Phenylquinolin-4-ol.
Substitution: Various substituted phenylquinolin-4(1H)-one derivatives.
Applications De Recherche Scientifique
1-Phenylquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 1-Phenylquinolin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the biological target.
Comparaison Avec Des Composés Similaires
Quinoline: Lacks the phenyl group at the first position.
1-Phenylquinoline: Lacks the keto group at the fourth position.
4-Hydroxyquinoline: Has a hydroxyl group instead of a keto group at the fourth position.
Uniqueness: 1-Phenylquinolin-4(1H)-one is unique due to the presence of both the phenyl group and the keto group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs.
Propriétés
Numéro CAS |
40695-01-0 |
|---|---|
Formule moléculaire |
C15H11NO |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
1-phenylquinolin-4-one |
InChI |
InChI=1S/C15H11NO/c17-15-10-11-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-11H |
Clé InChI |
NAHYSCOZQVJEHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=CC(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Aminobenzo[g]isoquinoline-5,10-dione](/img/structure/B11884674.png)

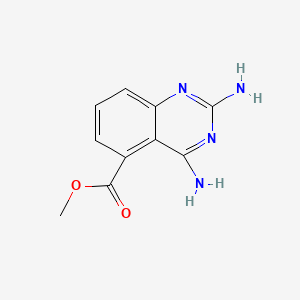



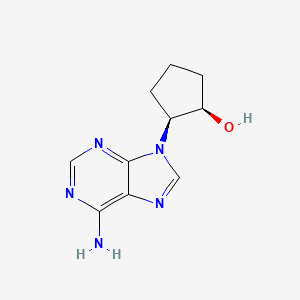
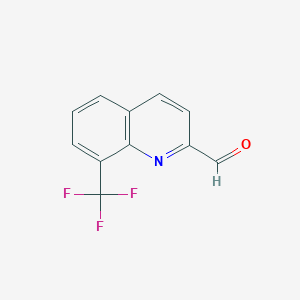
![2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole](/img/structure/B11884729.png)
![3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11884738.png)
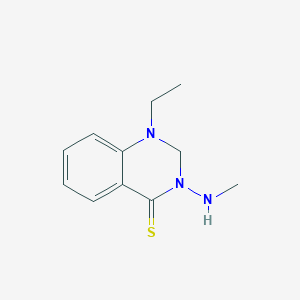


![N-[4-(Trimethylsilyl)phenyl]glycine](/img/structure/B11884763.png)
